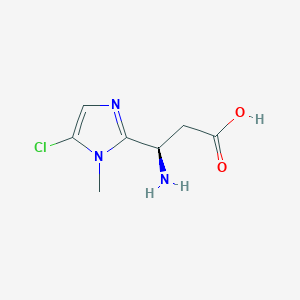![molecular formula C11H10N2O2 B15274353 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15274353.png)
7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with cyclopropyl ketones, followed by cyclization to form the imidazo[1,2-A]pyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide
- Imidazo[1,2-A]pyridine derivatives with different substituents .
Uniqueness: 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other imidazo[1,2-A]pyridine derivatives and can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
7-cyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)9-6-13-4-3-8(7-1-2-7)5-10(13)12-9/h3-7H,1-2H2,(H,14,15) |
InChI Key |
KIXKBBJHFSXBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NC(=CN3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B15274270.png)

![(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15274289.png)


![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)







amine](/img/structure/B15274342.png)
